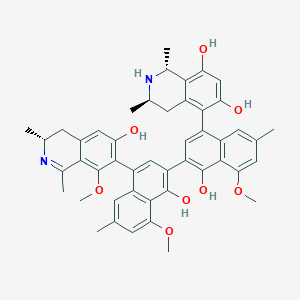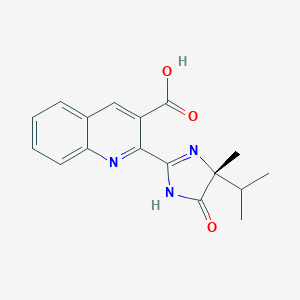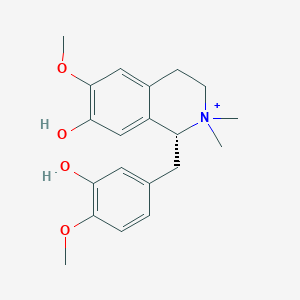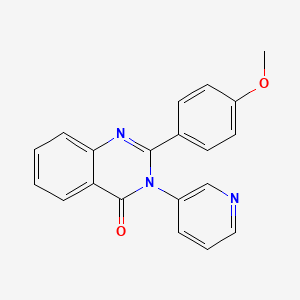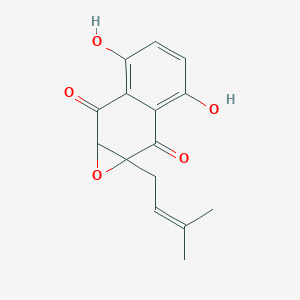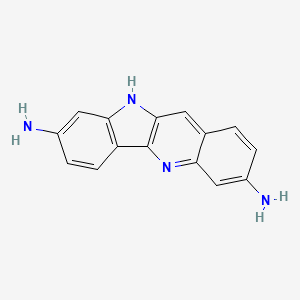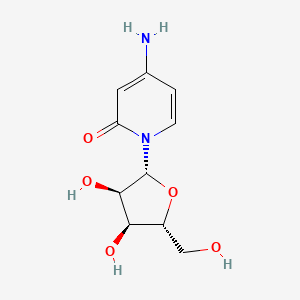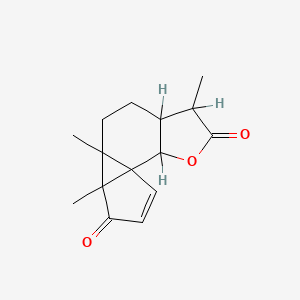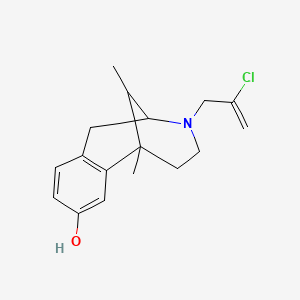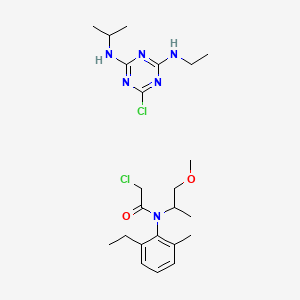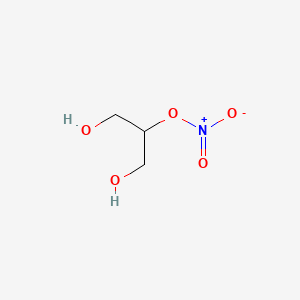
Glycerol-2-nitrate
Overview
Description
Glycerol-2-nitrate, also known as Nitroglycerin, is a nitrate vasodilator used primarily to provide relief from anginal chest pain . It is produced by the reaction of glycerol with nitric acid . It is an extremely dangerous and powerful explosive sensitive to impacts, frictions, and vibrations, yet widely used in various fields .
Synthesis Analysis
Nitroglycerin is produced by the reaction of glycerol with nitric acid . A study has shown that glycerol can be synthesized to make 1,3-dinitroglycerin as an intermediate product to produce polyglycidyl nitrate . The nitration of glycerol to 1,3-dinitroglycerin was studied in the temperature range 10-30 °C, the molar ratio of nitric acid to glycerol 1/1 to 7/1 and nitric acid concentration of 69% .
Molecular Structure Analysis
The molecular structure of Glycerol-2-nitrate can be found in various databases such as the NIST Chemistry WebBook .
Chemical Reactions Analysis
Nitroglycerin is produced by the reaction of glycerol with nitric acid . It is an extremely dangerous and powerful explosive sensitive to impacts, frictions, and vibrations . The reaction of glycerol with nitric acid consists of 7 parallel-serial reactions and produces 5 kinds of products: 1 mononitroglycerin (1-MNG), 2 mononitroglycerin (2-MNG), 1,3 dinitroglycerin (1,3-DNG), and 1,2 dinitroglycerin (1,2-DNG) and nitroglycerin (TNG) .
Physical And Chemical Properties Analysis
In its pure anhydrous condition, glycerol has a specific gravity of 1.261 g mL −1, a melting point of 18.2 °C and a boiling point of 290 °C under normal atmospheric pressure, accompanied by decomposition .
Scientific Research Applications
Bioremediation of Nitroglycerin
- Methods of Application: The application involves the use of aerobic enrichment cultures. The denitration of all glycerol nitrate esters was concurrent, and 1,2-GDN and 2-GMN were the primary isomers observed .
- Results or Outcomes: Nitrite comprised the major fraction (69–100%) of released nitrogen, with lesser quantities of nitrate detected .
Nano Oxides Synthesis and Catalysis
- Methods of Application: The application involves the transformation of biomass and the utilization of all the by-products derived from the chemical conversion of biomass resources. Glycerol, a by-product obtained from the biodiesel production, is a key player compound due to its chemical versatility .
- Results or Outcomes: The impact in society and the level of awareness that already exists inside and outside the scientific community, makes the challenge of improving conversion of biomass to commodities a hot topic .
Reduction of Groundwater Contaminants
- Summary of Application: Nanoparticles synthesized using glycerol are applied for the simultaneous reduction of two groundwater contaminants, nitrate ions, and alachlor, which is an herbicide .
- Methods of Application: The application involves the synthesis of nanoscale zerovalent iron using glycerol and its application in the reduction of groundwater contaminants .
- Results or Outcomes: The results of this application are not explicitly mentioned in the source .
Carbon and Nitrogen Metabolism
- Summary of Application: Glycerol applications under normal conditions significantly decrease nitrate content and up-regulate the expression of eight genes responsible for carbon and nitrogen metabolism .
- Methods of Application: The application involves the use of glycerol in the study of carbon and nitrogen metabolism .
- Results or Outcomes: Nitrate content was significantly decreased by 12–16% .
Bioconversion of Glycerol into Biofuels
- Summary of Application: Crude glycerol, a by-product obtained from biodiesel production, is an attractive organic carbon substrate to produce value-added products through microbial fermentation or physicochemical processing .
- Methods of Application: The application involves the use of crude glycerol in the production of biofuels through microbial fermentation or physicochemical processing .
- Results or Outcomes: The results of this application are not explicitly mentioned in the source .
Denitratation Process Optimization
- Summary of Application: Glycerol is used in the denitratation process, which is the selective reduction of nitrate to nitrite. This process, when coupled with anaerobic ammonium oxidation (anammox), could achieve resource-efficient biological nitrogen removal of ammonium- and nitrate-laden waste streams .
- Methods of Application: The application involves the optimization of a stoichiometrically-limited, glycerol-driven denitratation process. The study characterized mechanisms supporting nitrite accumulation with results that aligned with expectations .
- Results or Outcomes: At the optimal influent chemical oxygen demand to nitrate ratio of 3.0:1 identified, glycerol supported selective nitrate reduction to nitrite (nitrite accumulation ratio, NAR = 62%) and near-complete nitrate conversion (nitrate reduction ratio, NRR = 96%), indicating its viability in a denitratation system .
Safety And Hazards
Future Directions
Denitratation, the selective reduction of nitrate to nitrite, is a novel process and when coupled with anaerobic ammonium oxidation (anammox) could achieve resource-efficient biological nitrogen removal of ammonium- and nitrate-laden waste streams . At the optimal influent chemical oxygen demand to nitrate ratio of 3.0 : 1 identified, glycerol supported selective nitrate reduction to nitrite (nitrite accumulation ratio, NAR = 62%) and near-complete nitrate conversion (nitrate reduction ratio, NRR = 96%), indicating its viability in a denitratation system .
properties
IUPAC Name |
1,3-dihydroxypropan-2-yl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5/c5-1-3(2-6)9-4(7)8/h3,5-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZBMMOLPVKAPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211031 | |
| Record name | Glycerol-2-nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycerol-2-nitrate | |
CAS RN |
620-12-2 | |
| Record name | Glycerol 2-mononitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerol-2-nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerol-2-nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 620-12-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 2-NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3K9AJ5J41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1204504.png)
![5-(Naphthalen-2-ylsulfanylmethyl)-furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1204506.png)
